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Compound of Interest

Compound Name: 4,8-Dibromo-2,6-dimethylquinoline
CAS No.: 1189107-53-6
Cat. No.: B3185969

Get Quote

Executive Summary

Dimethyl-substituted dibromoquinolines represent a specialized subclass of halogenated N-
heterocycles, critical in the development of antimalarial, anticancer, and antibacterial agents.
This guide synthesizes the physical, structural, and spectral properties of this scaffold, with a
specific focus on 5,7-dibromo-2,8-dimethylquinoline and 5,7-dibromo-2-methylquinolin-8-ol
analogs.

These compounds are defined by a delicate balance between the lipophilic methyl groups and
the electron-withdrawing bromine atoms, creating unique electronic environments that
modulate solubility,

-stacking capability, and biological ligand binding.

Structural Isomerism & Nomenclature

The physical properties of these derivatives depend heavily on the positional isomerism of the
methyl and bromine substituents.
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e Core Scaffold: Quinoline (Benzo[

Jpyridine)

o Key Substituents:

o Bromine (Br): Typically at positions C5, C6, C7, or C8 (electrophilic substitution sites).

o Methyl (Me): Typically at C2, C3, C4 (via cyclization precursors) or C8.

Primary Target for this Guide:

e Compound A:5,7-Dibromo-2-methylquinolin-8-ol (High-availability data anchor).[1][2]

e Compound B:2,3-Dimethyl-5,7-dibromoquinoline (SAR-derived theoretical model).

Solid-State Physical Properties
Melting Point & Thermal Behavior

The introduction of bromine atoms significantly elevates the melting point due to increased

molecular weight and intermolecular halogen bonding.

Compound Substituents Melting Point (°C) Key Driver
o o Low symmetry, weak
Quinoline None -15 (Liquid) ) )
interactions
) o Increased packing
2,3-Dimethylquinoline 2,3-Me 68 - 69 .
efficiency
, o Halogen bonding, MW
5,7-Dibromoquinoline 5,7-Br 96 - 98 )
increase
5,7-Dibromo-2- Strong intramolecular
5,7-Br, 2-Me, 8-OH 196 - 198

methylquinolin-8-ol

H-bond (OH[3]-+N)

5,7-Dibromo-2,3-

dimethylquinoline

5,7-Br, 2,3-Me

115 - 125 (Predicted)

Steric bulk vs.

Packing efficiency
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Technical Insight: The dramatic increase in the 8-hydroxy derivative (196°C) vs. the non-
hydroxy analog (96°C) confirms that intermolecular hydrogen bonding dominates the crystal
lattice energy, overriding the halogen effect.

Crystal Habit & Packing

X-ray diffraction studies of 5,7-dibromo-substituted quinolines reveal a planar geometry
distorted slightly by steric clash if methyl groups are adjacent to ring junctions.

Stacking: The electron-deficient pyridyl ring (due to N) stacks against the electron-rich
benzenoid ring of adjacent molecules. Distance: ~3.6 A.[4]

o Halogen Bonding (Type Il): Br---Br interactions are frequently observed, acting as "molecular
glue.”

o Observed Contact Distance: ~3.63 A (approx. sum of van der Waals radii).

o Geometry: C-Br---Br angles often approach 150-160°, stabilizing the lattice.

Solution-Phase Properties
Solubility & Lipophilicity (LogP)

Drug development requires precise control over LogP. Methyl groups add lipophilicity (+0.5
LogP per Me), while Bromine adds significant hydrophobicity (+0.86 LogP per Br).
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5,7-Dibromo-2- 2,3- Impact on
Parameter L . L ) o
methylquinolin-8-ol Dimethylquinoline Bioavailability
High membrane
permeability; risk of
LogP (Exp/Pred) 3.50-3.96 2.94
poor aqueous
solubility.
Requires formulation
. < 0.1 mg/mL
Water Solubility ~120 mg/L (e.g., HCl salt or
(Insoluble)

cyclodextrin complex).

Br atoms withdraw
pKa (Conj. Acid) ~2.5-3.0 494 electron density,
lowering basicity of N.

Formulation Note: Due to the low pKa (weak base), these compounds require strong acidic
conditions (pH < 2) to protonate the nitrogen and achieve aqueous solubility.

Spectral Characterization (NMR & MS)[5][6][7]
Proton NMR ( H NMR)

The substitution pattern is readily identified by the loss of signal multiplicity and downfield shifts
caused by the electronegative bromine.

Reference Solvent: DMSO-
or CDCI
o C2-Methyl Group: Singlet,
2.6 — 2.8 ppm (Deshielded by ring current).
o C3-Methyl Group: Singlet,
2.4 -2.5 ppm.

» Aromatic Region (5,7-Dibromo pattern):
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[e]

H-6: Not present (Br substituted).

o H-8: Singlet or doublet (if H-6 is Br, H-8 is isolated). In 8-OH derivatives, this signal is
absent.

o H-3/H-4: If C2-Me is present, H-3 appears as a doublet (coupling to H-4) or singlet (if C3 is
also substituted).

o Shift Effect: Br at C5 shifts H-4 downfield (

ppm) due to the "ortho effect” and peri-interaction.

Mass Spectrometry (MS)

 |sotope Pattern: The hallmark of a dibromo compound is the 1:2:1 triplet for the molecular ion
clusters

, and

due to the

Br and

Br natural abundance (approx 50:50).

o Fragmentation:

o Loss of Br radical (

).

o Loss of HCN from the pyridine ring (characteristic of quinolines).

Synthesis & Experimental Protocols
Synthesis Logic Flow

The synthesis strategy depends on whether the methyl or bromine groups are introduced first.
The Skraup or Friedlander methods build the ring with methyls, followed by electrophilic
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bromination.

Precursor Selection

Route A: Direct Bromination Route B: Ring Construction
(Start with Dimethylquinoline) (Start with Dibromoaniline)

Electrophilic Subst. ondensation

Reaction: Skraup/Doebner-Miller
(Glycerol/Acetone + Acid)

: ;

Purification: Recrystallization (EtOH) Cyclization: 140°C, H2S0O4

Reaction: Br2 / AcOH or NBS

Target: Dimethyl-Dibromoquinoline

Click to download full resolution via product page

Caption: Comparative synthetic pathways. Route A is preferred for 5,7-dibromo isomers due to
the directing power of the nitrogen.

Protocol: Bromination of 2-Methylquinolin-8-ol

Objective: Synthesis of 5,7-dibromo-2-methylquinolin-8-ol.

e Preparation: Dissolve 2-methylquinolin-8-ol (5.0 g, 31.4 mmol) in Methanol (50 mL) and
NaHCO

(5.0 g9).

o Addition: Add a solution of Bromine (
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, 5 mL) in Methanol (50 mL) dropwise over 15 minutes at room temperature.
o Note: The reaction is exothermic.[5] Maintain temp < 30°C to prevent tar formation.

e Quenching: Stir for 60 minutes. Add Na

SO
(2.5 g) to neutralize excess bromine.

« Isolation: Pour into ice water (200 mL). Filter the yellow/white precipitate.
 Purification: Recrystallize from hot Ethanol.

o Yield: ~85-90%.

o Purity Check: TLC (Hexane:EtOAc 8:2), visualize with UV.

Structure-Activity Relationship (SAR) Visualization

Understanding how physical properties translate to biological potential is key for drug design.

Enhanced mt-Stacking

Polarizability (DNA Intercalation)

Steric/Electronic Shield

5,7-Dibromo ]
Blocked Metabolism

(C5/C7 blocked by Br)

Dimethyl-Dibromo
Quinoline Core

C2 Blocking

2,x-Dimethyl

Increased LogP
(Membrane Permeability)

Click to download full resolution via product page

Caption: SAR map illustrating how substituents drive pharmacokinetics. Bromine enhances
metabolic stability by blocking oxidation sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Characterization & Physical Properties of Dimethyl-
Substituted Dibromoquinolines: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3185969/docs#characterization-
physical-properties-of-dimethyl-substituted-dibromoquinolines-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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